molecular formula C8H8N4O5S B2596132 2-(1-hydroxy-1H-1,2,3-benzotriazole-5-sulfonamido)acetic acid CAS No. 732291-85-9

2-(1-hydroxy-1H-1,2,3-benzotriazole-5-sulfonamido)acetic acid

Cat. No.: B2596132
CAS No.: 732291-85-9
M. Wt: 272.24
InChI Key: QUSLAPOTGGILME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-hydroxy-1H-1,2,3-benzotriazole-5-sulfonamido)acetic acid is a synthetic organic compound with a molecular formula of C8H8N4O5S and a molecular weight of 272.24 g/mol This compound is characterized by the presence of a benzotriazole ring, a sulfonamide group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-hydroxy-1H-1,2,3-benzotriazole-5-sulfonamido)acetic acid typically involves the following steps:

    Formation of Benzotriazole Derivative: The initial step involves the synthesis of a benzotriazole derivative.

    Sulfonation: The benzotriazole derivative is then sulfonated using sulfuric acid to introduce the sulfonamide group.

    Acetylation: The final step involves the acetylation of the sulfonated benzotriazole derivative with acetic anhydride to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of automated reactors and precise control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(1-hydroxy-1H-1,2,3-benzotriazole-5-sulfonamido)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Sodium borohydride; reactions are usually performed in ethanol or methanol at low temperatures.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of reduced benzotriazole derivatives.

    Substitution: Formation of substituted benzotriazole derivatives with various functional groups.

Scientific Research Applications

2-(1-hydroxy-1H-1,2,3-benzotriazole-5-sulfonamido)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-hydroxy-1H-1,2,3-benzotriazole-5-sulfonamido)acetic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the sulfonamide group can interact with proteins and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-hydroxy-1H-1,2,3-benzotriazole-5-sulfonamido)acetic acid is unique due to the presence of both the sulfonamide and acetic acid moieties, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it versatile for various applications in research and industry.

Biological Activity

2-(1-Hydroxy-1H-1,2,3-benzotriazole-5-sulfonamido)acetic acid (CAS Number: 732291-85-9) is a compound that belongs to the benzotriazole family, known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₈N₄O₅S, with a molecular weight of 272.24 g/mol. Its structure includes a benzotriazole moiety linked to a sulfonamide and acetic acid functional groups, contributing to its biological properties.

1. Antimicrobial Activity

Recent studies have shown that benzotriazoles possess significant antimicrobial properties. For instance, compounds derived from benzotriazole have demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of bulky hydrophobic groups in the structure has been linked to enhanced antibacterial activity .

CompoundActivityMIC (µg/mL)
Benzotriazole DerivativeAgainst MRSA12.5 - 25
Benzotriazole DerivativeAgainst E. coli15 - 30

2. Enzyme Inhibition

The compound has been investigated for its inhibitory effects on key enzymes involved in neurodegenerative diseases. Specifically, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are implicated in Alzheimer's disease. The inhibition profiles vary significantly with different substitutions on the benzotriazole ring .

3. Antioxidant Activity

Research indicates that benzotriazole derivatives exhibit antioxidant properties, which may contribute to their neuroprotective effects. The ability to scavenge free radicals is essential in mitigating oxidative stress associated with neurodegenerative conditions .

The biological activity of this compound can be attributed to several mechanisms:

  • Metal Chelation : The compound can form complexes with biometals such as copper and zinc, potentially modulating their biological availability and activity .
  • Enzyme Interaction : The interaction with enzymes like AChE and BuChE involves binding at the active site, leading to competitive inhibition .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzotriazole derivatives against clinical strains of bacteria. The results indicated that certain derivatives exhibited MIC values comparable to conventional antibiotics, suggesting their potential as alternative antimicrobial agents .

Neuroprotective Effects

In a model of Alzheimer's disease, this compound was assessed for its ability to inhibit AChE activity. Results showed a significant reduction in enzyme activity at concentrations as low as 20 µM, indicating its potential as a therapeutic agent for cognitive disorders .

Properties

IUPAC Name

2-[(1-hydroxybenzotriazol-5-yl)sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O5S/c13-8(14)4-9-18(16,17)5-1-2-7-6(3-5)10-11-12(7)15/h1-3,9,15H,4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSLAPOTGGILME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)NCC(=O)O)N=NN2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.